BAY-846
Description
While direct information about BAY-846 is absent in the provided evidence, insights can be inferred from structural analogs and pharmacological profiling frameworks. Compounds in the same structural family often share features such as brominated aromatic rings, heterocyclic cores (e.g., benzothiophene or biphenyl systems), and functional groups like carboxylic acids or boronic esters, as seen in and –19. These features are critical for target binding, solubility, and metabolic stability.
For instance, describes a brominated benzo[b]thiophene derivative (CAS 7312-10-9) with high GI absorption and BBB permeability, suggesting this compound may exhibit similar pharmacokinetic properties. Additionally, highlights compounds with biphenyl backbones and halogen substituents, which are common in kinase inhibitors or protease modulators.
Properties
CAS No. |
1836185-18-2 |
|---|---|
Molecular Formula |
C19H13F4IN4O4S |
Molecular Weight |
596.3 |
IUPAC Name |
3,4-Difluoro-6-(4-fluoro-3-(sulfamoylamino)phenoxy)-2-((2-fluoro-4-iodophenyl)amino)benzamide |
InChI |
InChI=1S/C19H13F4IN4O4S/c20-10-3-2-9(6-14(10)28-33(26,30)31)32-15-7-12(22)17(23)18(16(15)19(25)29)27-13-4-1-8(24)5-11(13)21/h1-7,27-28H,(H2,25,29)(H2,26,30,31) |
InChI Key |
LTQRQYGKFXIKSB-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=C(OC2=CC=C(F)C(NS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-846; BAY846; BAY 846 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares BAY-846 (inferred properties) with structurally and functionally related compounds, based on similarity metrics, molecular descriptors, and pharmacological data from –19:
Key Observations:
Structural Similarities :
- Halogenation (Br/Cl) is prevalent, enhancing target affinity and metabolic stability .
- Heterocyclic cores (e.g., benzo[b]thiophene, biphenyl) improve planar stacking with biological targets .
- Functional groups like boronic acids (CAS 1046861-20-4) or nitriles (CAS 4854-84-6) modulate electronic properties and solubility .
Pharmacological Profiles :
- Compounds with brominated aromatic systems (e.g., 7312-10-9) show high GI absorption and BBB penetration, critical for CNS-targeting drugs .
- Boronic acids (e.g., 1046861-20-4) are associated with protease inhibition but may face synthetic challenges (synthetic accessibility score: 2.07/5) .
- Hazard profiles (e.g., CAS 4854-84-6) highlight the need for careful toxicity screening in analogs .
Synthetic Feasibility :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in CAS 187872-11-3) is a common route for brominated biphenyls, yielding ~70–94% efficiency .
- Silica gel chromatography is frequently used for purification .
Research Findings and Data
b. Bioactivity and ADME
- GI Absorption : Brominated benzo[b]thiophenes (CAS 7312-10-9) show high absorption (TPSA: 65.54 Ų), while boronic acids (CAS 1046861-20-4) exhibit moderate absorption due to higher polarity (TPSA: 40.46 Ų) .
- BBB Penetration : Low TPSA (<70 Ų) and moderate logP (~2.15) in biphenyl derivatives (CAS 4854-84-6) favor CNS bioavailability .
c. Toxicological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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